molecular formula C6H6N2O B1290439 2-Amino-6-pyridinecarboxaldehyde CAS No. 332884-35-2

2-Amino-6-pyridinecarboxaldehyde

Cat. No. B1290439
M. Wt: 122.12 g/mol
InChI Key: PXYOOBSFOBZSBX-UHFFFAOYSA-N
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Description

2-Amino-6-pyridinecarboxaldehyde is a compound that is part of the pyridine family, which is characterized by a heterocyclic aromatic ring structure with nitrogen as a part of the ring. This compound serves as a key intermediate in the synthesis of various functionalized pyridine derivatives, which are of significant interest due to their wide range of applications in medicinal chemistry, materials science, and as ligands in coordination chemistry .

Synthesis Analysis

The synthesis of derivatives of 2-amino-6-pyridinecarboxaldehyde can be achieved through various methods. One approach involves domino reactions of arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles, with triethylamine as a base catalyst, leading to the formation of 2-amino hydropyridines and 2-pyridinones . Another method includes the Friedel–Crafts acylation followed by nitrification and reduction steps to produce aromatic diamine monomers like 2,6-Bis(3-aminobenzoyl)pyridine, which can be further reacted to create polyimides . Additionally, multi-component synthesis using metal-organic frameworks (MOFs) as catalysts under solvent-free conditions has been developed to synthesize 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitriles .

Molecular Structure Analysis

The molecular structure of compounds derived from 2-amino-6-pyridinecarboxaldehyde can be elucidated using various spectroscopic techniques. For instance, the crystal and molecular structure of aminals derived from pyridine-2-carboxaldehyde has been determined by X-ray diffraction, revealing intermolecular contact distances corresponding to normal Van der Waals interactions . In another study, the molecular characteristics of 2-amino-3-pyridine carboxaldehyde and its copper(II) complex were investigated using density functional theory (DFT), which provided insights into the optimized structural parameters, vibrational frequencies, and molecular orbital parameters .

Chemical Reactions Analysis

2-Amino-6-pyridinecarboxaldehyde and its derivatives participate in various chemical reactions. For example, they can undergo condensation reactions with different aromatic aldehydes, malononitrile, and primary amines to form a wide range of novel 2-amino-3,5-dicyano-4-aryl-6-substituted aminopyridine derivatives . These derivatives have been found to exhibit corrosion inhibition efficiency . Furthermore, heteroannulated chromeno[2,3-b]pyridines can be synthesized from reactions of 2-amino-6-methylchromone-3-carboxaldehyde with heterocyclic enols and enamines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-6-pyridinecarboxaldehyde derivatives are influenced by their molecular structure. For instance, the presence of intra-molecular hydrogen bonds in pyridine-2,6-dicarboxamide derivatives contributes to their gelation properties in various solvents . The anti-inflammatory activity of these compounds has been evaluated using in vivo methods, and molecular docking studies have supported their potential as COX-2 inhibitors . The solubility, thermal behavior, and solution viscosity of polyimides derived from related monomers have also been characterized, demonstrating the influence of reactive conditions on these properties .

Safety And Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also considered harmful if swallowed .

properties

IUPAC Name

6-aminopyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c7-6-3-1-2-5(4-9)8-6/h1-4H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYOOBSFOBZSBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20630863
Record name 6-Aminopyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-pyridinecarboxaldehyde

CAS RN

332884-35-2
Record name 6-Aminopyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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